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molecular formula C11H17N3O2 B8632585 N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclobutanecarboxamide CAS No. 62347-58-4

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclobutanecarboxamide

Cat. No. B8632585
M. Wt: 223.27 g/mol
InChI Key: GUQIGVLTJANONH-UHFFFAOYSA-N
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Patent
US04152442

Procedure details

5-Methyl-2-n-propylamino 1,3,4-oxadiazole (6 g, 0.04 mol) prepared as in (b) above, was refluxed with cyclobutanecarboxylic acid chloride (5.5 g, 0.05 mol) in benzene (25 ml) in the presence of triethylamine (4.72 g, 0.05 mol) for 2 hours. The mixture was filtered and the filtrate washed with dilute HCl, saturated solution NaCHO3 and water; dried over magnesium sulphate, filtered, solvent evaporated off to yield a reddish brown liquid which was distilled twice in a vigreux flask to yield the title compound as a slightly pink liquid (b.p. 110°-111° C./0.27 mm Hg).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
4.72 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[N:4][N:3]=1.[CH:11]1([C:15](Cl)=[O:16])[CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C1C=CC=CC=1>[CH3:1][C:2]1[O:6][C:5]([N:7]([CH2:8][CH2:9][CH3:10])[C:15]([CH:11]2[CH2:14][CH2:13][CH2:12]2)=[O:16])=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=NN=C(O1)NCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN=C(O1)NCCC
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
4.72 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtrate washed with dilute HCl, saturated solution NaCHO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated off
CUSTOM
Type
CUSTOM
Details
to yield a reddish brown liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled twice in a vigreux flask

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)N(C(=O)C1CCC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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